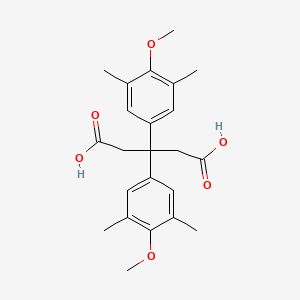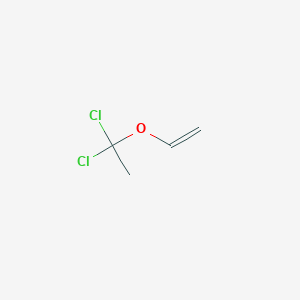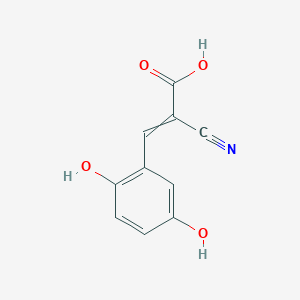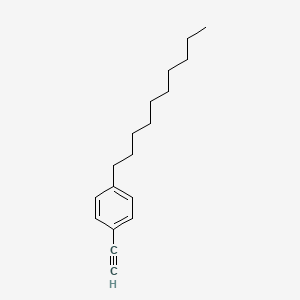
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Cyanopentan Group: The phenoxy intermediate is then reacted with a cyanopentan derivative under suitable conditions to introduce the cyanopentan group.
Amidation Reaction: The final step involves the reaction of the intermediate with a propanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: Reduction reactions can occur at the amide group, leading to the formation of corresponding amines.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)acetamide
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)butanamide
- 2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)hexanamide
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group, a cyanopentan group, and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 115156-27-9 | |
分子式 |
C16H21ClN2O2 |
分子量 |
308.80 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(3-cyanopentan-3-yl)propanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-5-16(6-2,10-18)19-15(20)12(4)21-14-8-7-13(17)9-11(14)3/h7-9,12H,5-6H2,1-4H3,(H,19,20) |
InChIキー |
RXHDEJXRDBKYPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
